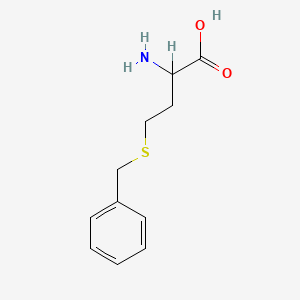

S-Benzyl-DL-homocysteine

Descripción general

Descripción

Métodos De Preparación

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

S-Benzyl-DL-homocysteine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

S-Benzyl-DL-homocysteine is a derivative of homocysteine, which is known for its involvement in several metabolic pathways. It can influence the synthesis of critical biomolecules and modulate various physiological processes:

- Homocysteine Metabolism : Elevated levels of homocysteine are associated with cardiovascular diseases and neurodegenerative disorders. This compound may affect the metabolism of homocysteine and its derivatives, potentially providing insights into therapeutic interventions for conditions linked to hyperhomocysteinemia .

- Kynurenic Acid Production : Research indicates that this compound can modulate the production of kynurenic acid, an endogenous antagonist of glutamate receptors. This modulation may have implications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia .

Cardiovascular Health

The relationship between homocysteine levels and cardiovascular risk has been extensively studied. Elevated homocysteine is considered a risk factor for vascular disorders:

- Cardiovascular Disease Risk : Studies suggest that high levels of homocysteine correlate with increased morbidity and mortality from cardiovascular diseases. This compound could serve as a biomarker or therapeutic target in managing these conditions by influencing homocysteine metabolism .

- Clinical Trials : Various clinical trials have investigated the effects of homocysteine-lowering therapies on cardiovascular outcomes. For instance, vitamin supplementation aimed at reducing homocysteine levels has shown mixed results regarding its efficacy in preventing cardiovascular events .

Neurological Disorders

This compound's role in neurological health is particularly noteworthy:

- Neuroprotective Effects : The compound's ability to modulate kynurenic acid production may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

- Research Findings : A systematic review indicated that patients with ischemic stroke exhibited significantly higher homocysteine levels compared to controls, suggesting a direct link between elevated homocysteine and neurological impairment .

Case Studies and Research Findings

Several studies have explored the implications of elevated homocysteine levels due to compounds like this compound:

Mecanismo De Acción

The mechanism of action of S-Benzyl-DL-homocysteine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

S-Benzyl-DL-homocysteine can be compared with other similar compounds, such as:

2-Amino-4-(trifluoromethoxy)butanoic acid: This compound contains a trifluoromethoxy group instead of a benzylthio group and has different chemical properties and applications.

2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound contains a hydroxymethyl-phosphinyl group and is used in different biological contexts.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Actividad Biológica

S-Benzyl-DL-homocysteine is a sulfur-containing amino acid derivative, specifically a benzylated form of DL-homocysteine. This compound has garnered interest due to its significant biological activities, particularly as an analog of methionine, and its potential applications in biochemical research and pharmaceutical development.

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : Approximately 229.31 g/mol

- Structure : The compound features a benzyl group attached to the sulfur atom of homocysteine, influencing its reactivity and biological properties.

This compound primarily acts as an inhibitor of methionine metabolism. Its unique structure allows it to interact with various biochemical pathways, particularly those involving sulfur amino acids. The compound has been shown to influence calcium signaling pathways by targeting voltage-gated calcium channels (CACNA2D1), which play a crucial role in muscle contraction and neurotransmitter release.

Biological Activities

- Inhibition of Methionine Metabolism : this compound inhibits the activity of enzymes involved in methionine metabolism, potentially leading to increased levels of homocysteine in biological systems. This effect is critical for understanding its role in hyperhomocysteinemia, a condition associated with cardiovascular diseases .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

-

Potential Therapeutic Applications :

- Cardiovascular Health : Due to its role in modulating homocysteine levels, this compound may have implications for cardiovascular health, particularly in managing hyperhomocysteinemia .

- Neuroprotection : The compound's ability to influence calcium signaling may also extend to neuroprotective effects, although further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Other Homocysteine Derivatives

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Benzylated amino acid | Inhibits methionine metabolism | Antioxidant properties |

| DL-Homocysteine | Non-benzylated amino acid | Precursor for cysteine | Direct involvement in metabolism |

| S-Allyl-DL-homocysteine | Allylated amino acid | Similar inhibition effects | Different alkene reactivity |

| S-Methyl-DL-homocysteine | Methylated amino acid | Impacts on homocysteine levels | Commonly studied for health effects |

Case Studies and Research Findings

Recent studies have explored the implications of elevated homocysteine levels due to compounds like this compound. For instance, research indicates that hyperhomocysteinemia significantly correlates with increased risks for cardiovascular events and cognitive decline .

In a clinical context, randomized trials assessing the impact of homocysteine-lowering therapies have yielded mixed results. While some studies suggest potential benefits in specific populations, others indicate no significant reduction in mortality or major vascular events despite lowered homocysteine levels . These findings highlight the complexity of homocysteine's role in health and disease.

Propiedades

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-60-3, 3054-02-2 | |

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.